molecular formula C12H8N2OS2 B2689483 3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 315707-93-8

3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2689483
CAS No.: 315707-93-8
M. Wt: 260.33
InChI Key: BUTKVAMNFGFTDJ-UHFFFAOYSA-N
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Description

3-Phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core with a phenyl group at position 3 and a sulfanyl (-SH) moiety at position 2 (Figure 1). This scaffold is notable for its structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-11-9-6-7-17-10(9)13-12(16)14(11)8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKVAMNFGFTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some derivatives of thienopyrimidines have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features :

  • Thieno[2,3-d]pyrimidin-4-one core: A fused bicyclic system combining thiophene and pyrimidine rings.
  • Position 2: Sulfanyl group, which may act as a hydrogen bond donor or participate in redox reactions.

The pharmacological and physicochemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are highly dependent on substituents at positions 2, 3, and 5–6. Below is a systematic comparison with structurally related compounds:

Substituent Variations at Position 3

Alkyl vs. Aryl Groups
  • 3-Allyl Derivatives: Example: 3-Allyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 51550-04-0) . Properties: Increased flexibility due to the allyl group; used as intermediates for further functionalization. Bioactivity: Limited direct data, but allyl groups in related compounds enhance metabolic stability .
  • 3-Ethyl Derivatives: Example: 3-Ethyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 852933-45-0) . Properties: Methyl and ethyl groups improve solubility; dimethyl substitution at positions 5 and 6 may sterically hinder enzyme binding.
  • 3-Phenyl Derivatives: Example: Target compound (3-phenyl substitution).
Amino and Hydrazino Derivatives
  • 3-Amino-2-sulfanyl Derivatives: Example: 3-Amino-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one . Properties: The amino group enables hydrogen bonding, critical for interactions with residues in enzyme active sites. Bioactivity: Demonstrated analgesic and anti-inflammatory activities in murine models .

Substituent Variations at Position 2

Sulfanyl (-SH) vs. Alkylthio (-SR)
  • 2-Sulfanyl Derivatives: Example: Target compound and 3-(2-methylpropyl)-5-phenyl-2-sulfanyl derivatives . Bioactivity: Sulfanyl-substituted analogs show antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .
  • 2-Benzylsulfanyl Derivatives: Example: 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one . Properties: Bulky benzyl groups reduce solubility but improve binding to hydrophobic pockets in targets like TRPA1 receptors .

Fused-Ring Modifications

  • Benzo-Fused Derivatives: Example: 3-Amino-2-sulfanyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one . Properties: The fused benzo ring enhances rigidity and may improve selectivity for anti-inflammatory targets. Bioactivity: Ulcerogenic index 25–30% lower than ibuprofen in rodent models .

Biological Activity

3-Phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's synthesis, biological properties, and mechanisms of action, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core with a phenyl group and a sulfanyl substituent. Its synthesis typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining thieno[2,3-d]pyrimidine derivatives with phenyl-substituted reagents in the presence of sulfur sources.
  • Solvent Use : Common solvents include dimethylformamide (DMF) and pyridine, often under reflux conditions.
  • Catalysts : Phosphorus pentasulfide (P4S10) is frequently employed to enhance reaction efficiency.

Anticancer Properties

Research indicates that compounds similar to 3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibit significant anticancer activity. For instance:

  • Pim Kinase Inhibition : It has been shown to inhibit Pim kinases, which are implicated in various cancers. A study demonstrated that thieno[2,3-d]pyrimidine derivatives displayed IC50 values ranging from 1.18 to 8.83 μM against Pim-1 kinase, suggesting potent anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Various derivatives of thieno[2,3-d]pyrimidines have shown promising results against bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial survival.

The biological activity of 3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on several cancer cell lines (MCF7, HCT116, PC3). The most active compounds exhibited significant growth inhibition with IC50 values below 5 μM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related compounds against gram-positive and gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 10 μg/mL .

Data Summary

Activity IC50/EC50 Values (μM) Cell Lines/Pathogens
Pim Kinase Inhibition1.18 - 8.83Various cancer cell lines
Cytotoxicity<5MCF7, HCT116, PC3
Antimicrobial Activity≤10Gram-positive and gram-negative bacteria

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.5–7.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) at ~160–170 ppm and aromatic carbons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 342.46 for C₁₆H₁₀N₂OS₃) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, highlighting planarity of the thienopyrimidine core and bond angles critical for bioactivity .

How do variations in substituents on the thieno[2,3-d]pyrimidin-4-one core affect its reactivity and biological activity?

Q. Advanced

  • Electron-withdrawing groups (e.g., CF₃) : Enhance electrophilic reactivity at the C2 position, enabling selective sulfanyl substitution .
  • Aromatic substituents (e.g., 4-ethoxyphenyl) : Improve π-π stacking with biological targets (e.g., kinase active sites), increasing inhibitory potency .
  • Hydrophobic moieties (e.g., methyl groups) : Augment membrane permeability, as shown in in vitro studies with logP values >3.0 .
    Methodological approach :
    • Use Hammett constants to predict substituent effects on reaction rates .
    • Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) to correlate structure-activity relationships .

What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

Q. Advanced

  • Standardized assay conditions :
    • Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for variables like serum concentration .
    • Validate target engagement via competitive binding assays (e.g., SPR or ITC) .
  • Data reconciliation :
    • Cross-reference crystallography data (e.g., protein-ligand co-structures) to confirm binding modes .
    • Replicate conflicting studies under identical conditions to isolate experimental artifacts .
  • Meta-analysis : Aggregate data from multiple sources to identify trends (e.g., correlation between logD and bioavailability) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

Q. Advanced

  • Low yields in multi-step syntheses :
    • Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce step counts .
    • Employ flow chemistry for exothermic reactions (e.g., cyclization) to improve safety and reproducibility .
  • Purification bottlenecks :
    • Replace column chromatography with crystallization using solvent blends (e.g., ethanol/water) .
    • Implement inline HPLC monitoring to ensure ≥98% purity .
  • Stability issues :
    • Lyophilize under argon to prevent oxidation of the sulfanyl group .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. Advanced

  • Molecular docking : Predict binding affinity to targets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonding with the pyrimidine core .
  • ADMET prediction :
    • Use QSAR models to optimize logP (target: 2–4) and polar surface area (<140 Ų) for oral bioavailability .
    • Simulate metabolic pathways (e.g., CYP3A4-mediated oxidation) to avoid toxic metabolites .
  • MD simulations : Assess conformational stability in aqueous environments (e.g., RMSD <2.0 Å over 100 ns) .

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